(3-Chloro-5-fluoro-4-methoxyphenyl)(methyl)sulfane
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Overview
Description
(3-Chloro-5-fluoro-4-methoxyphenyl)(methyl)sulfane is an organic compound that belongs to the class of aryl sulfides. This compound features a phenyl ring substituted with chlorine, fluorine, and methoxy groups, along with a methylsulfane group. The unique combination of these substituents imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-fluoro-4-methoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluoro-4-methoxyphenol and methylthiol.
Reaction Conditions: The phenol is first converted to its corresponding phenoxide using a strong base like sodium hydride. This phenoxide is then reacted with methylthiol in the presence of a suitable catalyst, such as a transition metal complex, under controlled temperature and pressure conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as recrystallization or chromatography, are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-fluoro-4-methoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The sulfane group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfane group, yielding the corresponding hydrocarbon.
Substitution: The halogen substituents (chlorine and fluorine) on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3-Chloro-5-fluoro-4-methoxyphenyl)(methyl)sulfane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-5-fluoro-4-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-5-fluoro-4-methoxyphenyl)(methyl)sulfane can be compared with other aryl sulfides such as:
- (3-Chloro-5-fluoro-4-methoxyphenyl)(ethyl)sulfane
- (3-Chloro-5-fluoro-4-methoxyphenyl)(propyl)sulfane
Uniqueness
The unique combination of chlorine, fluorine, and methoxy substituents on the phenyl ring, along with the methylsulfane group, imparts distinct chemical properties to this compound
Properties
Molecular Formula |
C8H8ClFOS |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
1-chloro-3-fluoro-2-methoxy-5-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8ClFOS/c1-11-8-6(9)3-5(12-2)4-7(8)10/h3-4H,1-2H3 |
InChI Key |
YFSYEQIIAKYYFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)SC)F |
Origin of Product |
United States |
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